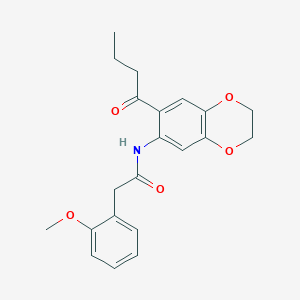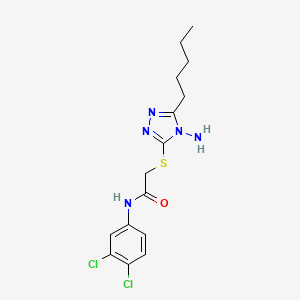![molecular formula C18H12ClF2N3O4 B11057320 4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide](/img/structure/B11057320.png)
4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-5-BENZOYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, a benzoyl group, and a chlorodifluoromethoxy phenyl group, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-5-BENZOYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzoyl and chlorodifluoromethoxy phenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzoyl groups.
Reduction: Reduction reactions can target the oxazole ring and the benzoyl group.
Substitution: The chlorodifluoromethoxy phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-AMINO-5-BENZOYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzoyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 4-AMINO-5-BENZOYL-N-[4-(CHLOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE
- 4-AMINO-5-BENZOYL-N-[4-(DIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness: 4-AMINO-5-BENZOYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C18H12ClF2N3O4 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-amino-5-benzoyl-N-[4-[chloro(difluoro)methoxy]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H12ClF2N3O4/c19-18(20,21)27-12-8-6-11(7-9-12)23-17(26)14-13(22)16(28-24-14)15(25)10-4-2-1-3-5-10/h1-9H,22H2,(H,23,26) |
InChI Key |
GACRTFIRFNXSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11057238.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057250.png)

![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057257.png)


![3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057276.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11057281.png)

![3a-(1-oxo-1-phenylpropan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11057299.png)
![N-(2-phenylethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057304.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B11057316.png)
